molecular formula C16H22O4<br>C16H22O4<br>C6H4(COOC4H9)2 B1670436 Dibutyl phthalate CAS No. 84-74-2

Dibutyl phthalate

Cat. No.: B1670436
CAS No.: 84-74-2
M. Wt: 278.34 g/mol
InChI Key: DOIRQSBPFJWKBE-UHFFFAOYSA-N
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Description

Dibutylphthalate is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range. It is a colorless oil, although commercial samples often appear yellow due to impurities. The chemical formula of dibutylphthalate is C16H22O4, and it is known for enhancing the utility of major engineering plastics such as polyvinyl chloride (PVC) .

Preparation Methods

Dibutylphthalate is synthesized through the esterification of phthalic anhydride with normal butyl alcohol (n-butanol) in the presence of concentrated sulfuric acid as a catalyst. The reaction typically occurs at temperatures ranging from 120°C to 150°C . Industrial production involves adding phthalic anhydride and excess butanol to a reaction kettle, with concentrated sulfuric acid as a catalyst. The reaction is maintained at 0-150°C for 16-20 hours. After the reaction, the catalyst and unreacted phthalic anhydride are neutralized with an alkaline solution, followed by washing with clear water .

Chemical Reactions Analysis

Dibutylphthalate undergoes various chemical reactions, including hydrolysis, oxidation, and biodegradation. Hydrolysis of dibutylphthalate leads to the formation of phthalic acid and 1-butanol . Common reagents used in these reactions include water for hydrolysis and microorganisms for biodegradation. The major products formed from these reactions are phthalic acid and monobutyl phthalate .

Comparison with Similar Compounds

Dibutylphthalate is often compared with other phthalates such as diethylhexyl phthalate (DEHP) and butyl benzyl phthalate (BBP). While all these compounds are used as plasticizers, dibutylphthalate is known for its lower toxicity and wider liquid range . DEHP and BBP have similar applications but differ in their chemical structures and specific properties . For example, DEHP has symmetric linear functional groups, while BBP has asymmetric aryl and alkyl functional groups .

Similar Compounds

  • Diethylhexyl phthalate (DEHP)
  • Butyl benzyl phthalate (BBP)
  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)

Dibutylphthalate’s unique combination of low toxicity, wide liquid range, and effectiveness as a plasticizer makes it a valuable compound in various applications.

Properties

IUPAC Name

dibutyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
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InChI Key

DOIRQSBPFJWKBE-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
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Molecular Formula

C16H22O4, Array
Record name N-BUTYL PHTHALATE
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DSSTOX Substance ID

DTXSID2021781
Record name Dibutyl 1,2-benzenedicarboxylate
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Molecular Weight

278.34 g/mol
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Physical Description

N-butyl phthalate is a colorless oily liquid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is combustible though it may take some effort to ignite. It is used in paints and plastics and as a reaction media for chemical reactions., Liquid, Colorless to faint-yellow, oily liquid with a slight, aromatic odor; [NIOSH], Solid, COLOURLESS-TO-YELLOW VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to faint-yellow, oily liquid with a slight, aromatic odor.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dibutyl ester
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Boiling Point

644 °F at 760 mmHg (NTP, 1992), 340 °C, 337.00 to 340.00 °C. @ 760.00 mm Hg, 644 °F
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Flash Point

315 °F (NTP, 1992), 315 °F, 315 °F (157 °C) (Closed cup), 157 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), More soluble in /perspiration/ than in water & increased solubility with pH rise, In water, 11.2 mg/L at 20 °C, 0.001% in water at 30 °C, Very soluble in acetone, benzene, Miscible with ethanol, ethyl ether, benzene; soluble in carbon tetrachloride, Soluble in most organic solvents and oils, 0.0112 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.001, (77 °F): 0.001%
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Density

1.049 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0459 and 1.0465 at 20 °C, Relative density (water = 1): 1.05, 1.05
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Vapor Density

9.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.58 (Air = 1), Relative vapor density (air = 1): 9.58, 9.58
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Vapor Pressure

1 mmHg at 297 °F ; 1.1 mmHg at 302 °F (NTP, 1992), 0.0000201 [mmHg], Vapor pressure = 14 mm Hg at 200 °C, Vapor pressure = 1.1 mm Hg at 150 °C, Vapor pressure = 1.4X10-5 torr at 25 °C, 2.01X10-5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C:, 0.00007 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0187.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

One proposed mechanism of /testicular/ toxicity involves a disturbance in the interaction between germ cells and Sertoli cells. The Sertoli cell-germ cell interaction is generally considered to be required for the differentiation of male germ cells and their progression through the seminiferous epithelium and release as mature spermatozoa. Exposure to di-n-butyl phthalate is associated with both the release of iron from hemoglobin and/or transferrin in the liver and spleen, and the subsequent depletion of iron in the blood and testes. The decreased amount of available iron results in a decrease in succinate dehydrogenase activity in the Sertoli cells, resulting in disturbances in the energy transfer system between Sertoli cells and germ cells; anoxia due to iron depletion and/or disturbances in the energy supply may induce the sloughing of germ cells. Decreases in testicular sorbitol, fructose, and glucose levels have been observed in the testes 3-12 hours post exposure. Two days after exposure, there were significant decreases in sorbitol dehydrogenase and succinate dehydrogenase activities and decreases in testicular iron and zinc levels.
Record name DIBUTYL PHTHALATE
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Impurities

ca 0.01% (w/w) butyl benzoate, ca 0.01% (w/w) butan-1-ol
Record name DIBUTYL PHTHALATE
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Color/Form

Colorless to faint yellow, oily liquid

CAS No.

84-74-2
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Melting Point

-31 °F (NTP, 1992), -35 °C, 35 °C, -31 °F
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Synthesis routes and methods I

Procedure details

dimethyl phthalate; dioctyl phthalate; butyl benzoate; ethyl benzoate; tert-butyl alcohol; tributyl citrate; triethyl citrate; dioctyl adipate; didecyl adipate; and ditridecyl adipate.
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Synthesis routes and methods II

Procedure details

The procedure for preparing the solution is as follows. Carefully crush the 9.7 grams of Ixan-SGA resin with a mortar and pestle to yield a fine powder. Then, gradually add the Ixan powder to the 30 grams butylacetate while constantly stirring the solution to prevent clusters from forming. Complete dissolution is reached only after approximately 48 hours. After complete dissolution, add the 57.9 grams of trichloroethylene and stir the resulting solution constantly for another 24 hours to yield a clear yellow solution. The last two solvents are used as plasticizers. After filtering the Ixan solution through a millipore filtering apparatus with a filter having a 1.2 μm pore size and 47 mm. diameter, add the plasticizers and again stir the solution for another 12 hours.
[Compound]
Name
Ixan-SGA resin
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9.7 g
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Retrosynthesis Analysis

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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